molecular formula C13H14N2O5 B048150 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol CAS No. 21253-60-1

5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol

Cat. No. B048150
CAS RN: 21253-60-1
M. Wt: 278.26 g/mol
InChI Key: GJSFSLHCFDZEEE-UHFFFAOYSA-N
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Description

“5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol” is a compound that is part of the pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs . These are types of bicyclic [6 + 6] systems . The compound has been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are also considered .


Molecular Structure Analysis

Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The chemistry of pyrimidopyrimidines has been studied extensively . The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

Future Directions

The aim of the study on pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-19-9-4-7(5-10(20-2)11(9)16)3-8-6-14-13(18)15-12(8)17/h4-6,16H,3H2,1-2H3,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSFSLHCFDZEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol

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